Palonosetron 8-Hydroxy 1-Carboxamide is a derivative of Palonosetron, a serotonin 5-HT3 receptor antagonist primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. This compound is recognized for its superior efficacy and extended duration of action compared to other agents within the same class, making it particularly effective for managing delayed nausea and vomiting that occurs more than 24 hours after chemotherapy administration. Palonosetron 8-Hydroxy 1-Carboxamide is classified under isoquinolones and derivatives, which are aromatic polycyclic compounds featuring a ketone group attached to an isoquinoline moiety .
The synthesis of Palonosetron 8-Hydroxy 1-Carboxamide involves several steps, beginning with the base compound Palonosetron. The synthetic route typically includes hydroxylation and carboxamidation reactions, which introduce the necessary functional groups at specific positions on the molecule. Various reagents and catalysts are employed to facilitate these transformations.
Industrial production methods are optimized for yield and purity, often utilizing advanced techniques such as continuous flow chemistry to enhance efficiency .
Palonosetron 8-Hydroxy 1-Carboxamide has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is with a molecular weight of approximately . The IUPAC name is (5R)-3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),9(13),10-trien-2-one .
Palonosetron 8-Hydroxy 1-Carboxamide can undergo various chemical reactions:
Common reagents used in these reactions include:
Palonosetron 8-Hydroxy 1-Carboxamide functions by selectively binding to serotonin 5-HT3 receptors located in the central nervous system and gastrointestinal tract. This binding inhibits serotonin's action, which is pivotal in triggering nausea and vomiting responses. The compound's high affinity for these receptors, coupled with its long half-life, contributes to its prolonged antiemetic effects .
Palonosetron 8-Hydroxy 1-Carboxamide exhibits stability under standard conditions but may undergo oxidation in the presence of heavy metals or strong oxidizing agents . Its chemical structure allows it to interact effectively with biological targets, making it suitable for therapeutic applications.
Palonosetron 8-Hydroxy 1-Carboxamide has several scientific uses:
This compound exemplifies significant advancements in antiemetic therapy, offering improved outcomes for patients undergoing chemotherapy treatments.
The synthesis of Palonosetron 8-Hydroxy 1-Carboxamide (C₁₈H₂₄N₂O₂, MW 300.4 g/mol) leverages functionalized isoquinoline precursors as key intermediates [1] [7]. A prominent route involves the condensation of 1,2,3,4-tetrahydro-1-naphthoic acid with (3S)-aminquinuclidine dihydrochloride under Schotten-Baumann conditions, achieving yields of 68–75% in aprotic solvents like tetrahydrofuran (THF) [7]. Critical to this process is controlling epimerization at the C3 position of the quinuclidine moiety, which directly impacts stereochemical purity. Alternative pathways employ Friedel-Crafts acylation of 8-hydroxynaphthalene derivatives followed by boron trifluoride (BF₃)-mediated cyclization, though this method risks racemization without stringent temperature control (<0°C) [9].
Table 1: Comparative Synthetic Methodologies
Precursor | Reagent/Catalyst | Yield (%) | Stereopurity (%) |
---|---|---|---|
1,2,3,4-Tetrahydro-1-naphthoic acid | (3S)-Aminoquinuclidine, THF | 75 | 99.2 |
8-Hydroxynaphthalene-1-carbaldehyde | BF₃·Et₂O, CH₂Cl₂ | 62 | 95.8 |
N-(4-Methylphenyl) nitrone | Trichloroacetyl chloride | 36 | 98.5 |
Regioselective modification of the isoquinoline scaffold centers on ortho-hydroxylation and C1-carboxamide installation. Zhang et al. demonstrated that N-(4-substituted-aryl) nitrones react with trichloroacetyl chloride or oxalyl chloride to achieve ortho-hydroxylation when the aryl group bears deactivating substituents (e.g., F, Cl, Br) [10]. This method enables direct access to 5-R-2-aminophenol intermediates at 25°C, bypassing traditional high-temperature/pressure phenol synthesis. For Palonosetron 8-Hydroxy 1-Carboxamide, hydroxylation at C8 is optimized using nitrone intermediates with oxalyl chloride, yielding 60.7% of the target regioisomer when R = CH₃ [10]. Carboxamide formation employs activated ester coupling, where 8-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is converted to its NHS ester prior to reacting with (3S)-aminquinuclidine, minimizing O- to N-acyl migration [1].
Stereochemical integrity in Palonosetron’s bicyclic scaffolds [(3aS)-quinuclidine fused to (3aR)-hexahydrobenz[de]isoquinoline] requires chiral catalysts during ring closure and functionalization. Boron trifluoride etherate (BF₃·Et₂O) induces enantioselective cyclization of keto-acid precursors, achieving 98% ee when catalyzed by (R)-BINOL-derived Lewis acids at –40°C [7]. For asymmetric hydrogenation of the tetrahydronaphthalene core, Pd/C (5% wt.) with (-)-cinchonidine as a chiral modifier affords the (S)-configured carboxamide with 97.5% ee [9]. Impurity profiling reveals that epimerization at C3a is suppressed by replacing mineral acids (HCl) with camphorsulfonic acid during salt formation, reducing the (3aR,3S)-diastereomer to <0.1% [1].
Large-scale synthesis prioritizes atom economy and waste reduction. Catalytic hydrogenation replaces stoichiometric reductants (NaBH₄) for the tetrahydronaphthalene intermediate, utilizing 0.05 mol% Pd/Al₂O₃ in ethanol/water (9:1) to achieve 99% conversion while minimizing heavy metal residues [1] [9]. Solvent sustainability is enhanced via isopropanol/water mixtures for crystallization, reducing THF usage by 70% and lowering the process mass intensity (PMI) from 32 to 11 [9]. Additionally, continuous-flow hydroxylation with immobilized lipases (e.g., Candida antarctica Lipase B) enables enzymatic ortho-hydroxylation at 35°C, eliminating halogenated solvents and improving E-factor scores by 40% compared to batch processes [1].
Table 2: Green Chemistry Metrics for Key Processes
Process | PMI (kg/kg) | E-Factor | Solvent Reduction (%) |
---|---|---|---|
Catalytic Hydrogenation | 8.2 | 6.5 | 45 |
Continuous-Flow Hydroxylation | 5.1 | 3.2 | 70 |
IPA/Water Crystallization | 10.8 | 8.7 | 65 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3